7'a-methyl-octahydrospiro[1,3-dioxolane-2,1'-indene]-5'-one
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Overview
Description
7’a-Methylspiro[1,3-dioxolane-2,1’-2,3,3a,4,6,7-hexahydroindene]-5’-one is a complex organic compound characterized by its unique spiro structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The spiro structure imparts unique chemical properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’a-Methylspiro[1,3-dioxolane-2,1’-2,3,3a,4,6,7-hexahydroindene]-5’-one typically involves the acetalization of 2-adamantanone with 1,2-propanediol under the action of a catalyst such as CuBr2 . The reaction is carried out at temperatures ranging from 40°C to 100°C, resulting in the formation of the desired cyclic ketal in quantitative yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of acetalization and the use of catalysts like CuBr2 can be scaled up for industrial applications, ensuring efficient and high-yield production.
Chemical Reactions Analysis
Types of Reactions
7’a-Methylspiro[1,3-dioxolane-2,1’-2,3,3a,4,6,7-hexahydroindene]-5’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spiro structure allows for substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., p-TsOH), Lewis acids (e.g., BF3, TiCl4), and reducing agents like LiAlH4 . Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific catalysts.
Major Products
Major products formed from these reactions include various ketals, alcohols, and substituted derivatives, depending on the reaction pathway and conditions used.
Scientific Research Applications
7’a-Methylspiro[1,3-dioxolane-2,1’-2,3,3a,4,6,7-hexahydroindene]-5’-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protective group for ketones and aldehydes.
Medicine: Investigated for its potential use in drug development and as a precursor for medicinal compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 7’a-Methylspiro[1,3-dioxolane-2,1’-2,3,3a,4,6,7-hexahydroindene]-5’-one involves its interaction with various molecular targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable intermediates makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Spiro[1,3-dioxolane-2,2’-tricyclo[3.3.1.13,7]decane]: Known for its use in fragrances and flavoring agents.
Spiro[5.5]undecane derivatives: Exhibiting similar structural features and used in various chemical applications.
Uniqueness
7’a-Methylspiro[1,3-dioxolane-2,1’-2,3,3a,4,6,7-hexahydroindene]-5’-one stands out due to its specific spiro structure, which imparts unique chemical properties and potential applications in multiple fields. Its ability to undergo various chemical reactions and form stable intermediates makes it a versatile compound in scientific research.
Properties
IUPAC Name |
7'a-methylspiro[1,3-dioxolane-2,1'-2,3,3a,4,6,7-hexahydroindene]-5'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-11-4-3-10(13)8-9(11)2-5-12(11)14-6-7-15-12/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPJLFLVEGLAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC23OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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